NSC19005

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine has shown potential as an active pharmaceutical ingredient (API). Its structural attributes allow it to interact with biological targets effectively.

Antivertigo Agents

This compound is related to betahistine, a well-known antivertigo agent used to treat conditions like Ménière's disease. Research indicates that derivatives of this compound may enhance the therapeutic effects of existing medications through improved receptor binding and activity modulation .

Neuropharmacological Studies

The compound's pyridine rings are crucial for its interaction with neurotransmitter systems. Studies have suggested that it may influence serotonin and dopamine pathways, making it a candidate for research into treatments for mood disorders and neurodegenerative diseases .

Case Study: Serotonin Receptor Modulation

A study demonstrated that compounds similar to N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine could modulate serotonin receptors, leading to potential applications in treating anxiety and depression .

Analytical Chemistry

N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine serves as a reference standard in analytical laboratories. It is utilized in the validation of analytical methods for detecting related compounds in pharmaceutical formulations.

Understanding the safety profile of N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine is essential for its application in pharmaceuticals. Toxicological studies have indicated that while the compound exhibits low acute toxicity, long-term effects require further investigation .

Safety Data

The safety data sheets indicate various precautionary measures due to potential irritants associated with the compound, emphasizing the need for careful handling during laboratory use .

Potential Developments

Future studies could explore:

- The synthesis of novel derivatives with enhanced pharmacological profiles.

- Comprehensive clinical trials to establish efficacy and safety in human subjects.

Mécanisme D'action

Target of Action

NSC19005, also known as Betahistine EP Impurity C, is an impurity of Betahistine . The primary targets of this compound are the histamine H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

This compound acts as a histamine H1 receptor agonist and H3 receptor antagonist . As an agonist, it binds to the H1 receptor and mimics the action of histamine, thereby activating the receptor . On the other hand, as an H3 receptor antagonist, it binds to the H3 receptor and blocks the action of histamine, preventing the receptor from being activated .

Result of Action

Given its role as a histamine h1 receptor agonist and h3 receptor antagonist, it can be inferred that the compound may influence cellular processes regulated by these receptors, such as immune response and neurotransmission .

Analyse Biochimique

Biochemical Properties

NSC19005 plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as a modulator of histamine H1 and H3 receptors. Betahistine, the parent compound of this compound, is known to inhibit [125I]iodoproxyfan binding to membranes of CHO cells expressing histamine H3 receptors, with IC50 values of 1.9 μM and 3.3 μM . This interaction suggests that this compound may similarly influence histamine receptor activity, although specific studies on this compound are limited.

Cellular Effects

This compound affects various types of cells and cellular processes. As an impurity of Betahistine, it is likely to influence cell signaling pathways, gene expression, and cellular metabolism. Betahistine has been shown to affect olanzapine-induced weight gain in schizophrenia patients by modulating histamine receptors . Therefore, this compound may also impact similar pathways, although direct evidence is sparse.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with histamine receptors. Betahistine, the parent compound, acts as a histamine H1 receptor agonist and H3 receptor antagonist . This dual action suggests that this compound may similarly bind to these receptors, influencing their activity. The binding interactions with histamine receptors likely lead to changes in gene expression and enzyme activity, although specific studies on this compound are needed to confirm this.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Betahistine, the parent compound, is known to be stable under certain conditions . The stability and degradation of this compound specifically have not been extensively studied. Long-term effects on cellular function, such as changes in receptor activity or gene expression, may be observed with prolonged exposure to this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Betahistine has been studied for its effects on weight gain and other parameters in animal models . High doses of Betahistine can lead to adverse effects, and it is likely that this compound may exhibit similar dose-dependent effects. Toxicity and threshold effects should be carefully monitored in studies involving this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to histamine receptor modulation. Betahistine, the parent compound, is metabolized in the liver and interacts with various enzymes . This compound may similarly be metabolized, although specific pathways and enzymes involved have not been detailed in the literature.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with histamine receptors. Betahistine is known to be well-distributed in tissues , and this compound may follow a similar pattern. Transporters and binding proteins that interact with histamine receptors may play a role in the localization and accumulation of this compound.

Subcellular Localization

This compound’s subcellular localization is likely influenced by its chemical structure and interactions with histamine receptors. Betahistine has been shown to localize in specific cellular compartments , and this compound may exhibit similar localization patterns

Méthodes De Préparation

La préparation du NSC 19005 implique des voies de synthèse similaires à celles utilisées pour la bétahistine. Les voies de synthèse exactes et les conditions de réaction pour le NSC 19005 ne sont pas largement documentées. On sait que le NSC 19005 est un produit de dégradation formé par exposition à des conditions oxydantes . Les méthodes de production industrielle pour le NSC 19005 ne sont pas spécifiquement détaillées, car il est généralement considéré comme une impureté plutôt qu'un produit principal.

Analyse Des Réactions Chimiques

Le NSC 19005 subit diverses réactions chimiques, notamment :

Oxydation : Le NSC 19005 peut être formé comme un produit de dégradation par des processus oxydatifs.

Substitution : En tant que dérivé de la bétahistine, il peut subir des réactions de substitution typiques des amines aromatiques.

Réduction : Des réactions de réduction potentielles pourraient impliquer la conversion de tous les groupes nitro en amines.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le NSC 19005 est principalement utilisé dans la recherche scientifique comme étalon d'impureté pour la bétahistine. Ses applications comprennent :

Chimie : Utilisé pour étudier la stabilité et les voies de dégradation de la bétahistine.

Biologie : Étudié pour ses interactions avec les récepteurs de l'histamine.

Médecine : Étudié dans le contexte du profil pharmacologique de la bétahistine et des effets secondaires potentiels.

Industrie : Utilisé dans les processus de contrôle de la qualité pour garantir la pureté des préparations de bétahistine

Mécanisme d'action

Le mécanisme d'action du NSC 19005 est étroitement lié à celui de la bétahistine. La bétahistine agit comme un agoniste du récepteur H1 de l'histamine et un antagoniste du récepteur H3, ce qui entraîne une augmentation du renouvellement et de la libération de l'histamine. Cela se traduit par une vasodilatation et une amélioration de la microcirculation dans l'oreille interne, ce qui contribue à soulager les symptômes du vertige

Comparaison Avec Des Composés Similaires

Le NSC 19005 est similaire à d'autres modulateurs des récepteurs de l'histamine, en particulier la bétahistine. Voici quelques composés similaires :

Bétahistine : Le principal composé dont est dérivé le NSC 19005.

Histamine : Le ligand endogène des récepteurs de l'histamine.

Dimaprit : Un autre agoniste des récepteurs de l'histamine utilisé dans la recherche.

Le NSC 19005 est unique en son rôle d'impureté et de produit de dégradation, offrant des informations sur la stabilité et le contrôle de la qualité des préparations de bétahistine .

Activité Biologique

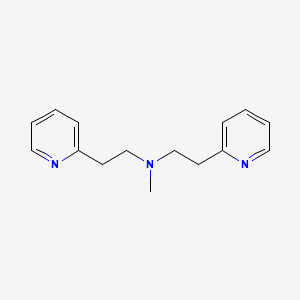

N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine, also known by its CAS number 5452-87-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological applications, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H19N3

- Molecular Weight : 241.33 g/mol

- CAS Number : 5452-87-9

- IUPAC Name : N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine

- Physical Form : Solid or liquid, depending on the preparation method

Pharmacological Applications

- Antivertigo Agent : The compound is related to betahistine, which is commonly used for treating vertigo and Meniere's disease. It is believed to improve blood flow in the inner ear and reduce the severity of vertiginous symptoms .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This is attributed to their ability to inhibit cholinesterase and modulate neurotransmitter systems .

- Antimicrobial Activity : Recent research indicates that derivatives of pyridine compounds can show significant antibacterial and antifungal activities. For instance, modifications to the pyridine ring have been linked to enhanced activity against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine can be influenced by structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on the pyridine ring | Increased antibacterial efficacy |

| Hydroxyl group at specific positions | Enhanced inhibitory action against certain pathogens |

| Variations in alkyl chain length | Altered binding affinity to target receptors |

Case Studies

-

Study on Neuroprotective Effects :

A study evaluated the neuroprotective effects of various pyridine derivatives, including N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine. Results indicated a significant reduction in neuronal apoptosis in vitro, suggesting potential for further development in neurodegenerative therapies . -

Antimicrobial Efficacy :

In a comparative analysis of antimicrobial activities, compounds similar to N-Methyl derivatives demonstrated MIC values ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. This positions them as promising candidates for further pharmacological exploration . -

Cholinesterase Inhibition :

Research focused on the inhibition of acetylcholinesterase (AChE) showed that certain derivatives exhibited potent inhibition, which could be beneficial in treating cognitive disorders associated with cholinergic deficits .

Propriétés

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHKIDBZBKQYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280898 | |

| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-87-9 | |

| Record name | Methylbis(2-pyridylethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBIS(2-PYRIDYLETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ3BLT3LHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.